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For Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-beflubutamid, the herbicidally active enantiomer of beflubutamid, is a selective herbicide

used for the control of broadleaf weeds in cereal crops.[1][2] As a member of the

phenoxybutanamide class of herbicides, its efficacy is significantly higher than that of its (R)-

enantiomer.[1][2] This technical guide provides a comprehensive overview of the chemical

structure, physicochemical properties, mode of action, synthesis, and analytical methodologies

related to (S)-beflubutamid, tailored for professionals in research and development.

Chemical Structure and Identifiers
(S)-beflubutamid possesses a chiral center at the second carbon of the butanamide moiety. Its

chemical identity is defined by the following nomenclature and registration numbers:
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Identifier Value

IUPAC Name
(2S)-N-benzyl-2-[4-fluoro-3-

(trifluoromethyl)phenoxy]butanamide[3]

CAS Number 113614-09-8[3]

Molecular Formula C₁₈H₁₇F₄NO₂[3]

Canonical SMILES
CC--INVALID-LINK--OC2=CC(=C(C=C2)F)C(F)

(F)F

InChI Key FFQPZWRNXKPNPX-INIZCTEOSA-N

Below is a two-dimensional representation of the chemical structure of (S)-beflubutamid.
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Figure 1: Chemical structure of (S)-beflubutamid.

Physicochemical Properties
The physical and chemical properties of (S)-beflubutamid are crucial for understanding its

environmental fate, bioavailability, and formulation development. A summary of its key

properties is presented in the table below.
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Property Value Reference

Molecular Weight 355.33 g/mol [4]

Physical State White fluffy powder [1]

Melting Point 75 °C (for racemic mixture) [3]

Vapor Pressure
1.1 x 10⁻⁵ Pa at 25°C (for

racemic mixture)
[5]

Water Solubility 3.29 mg/L at 20°C [2]

Solubility in Organic Solvents

Acetone, Dichloroethane, Ethyl

acetate, Methanol: >473 g/L;

Xylene: 106 g/L; n-Heptane:

2.18 g/L (for racemic mixture)

[3]

Log P (Octanol-Water Partition

Coefficient)
4.6

Mode of Action: Inhibition of Carotenoid
Biosynthesis
(S)-beflubutamid functions as a "bleaching" herbicide by inhibiting the carotenoid biosynthesis

pathway. Specifically, it targets and inhibits the enzyme Phytoene Desaturase (PDS).[5][6] This

enzyme is critical for the conversion of phytoene to ζ-carotene, a precursor to the colored

carotenoids. The disruption of this pathway leads to the accumulation of phytoene and the

depletion of protective carotenoids. In the absence of carotenoids, chlorophyll is susceptible to

photo-oxidation, resulting in the characteristic bleaching of the plant tissues and eventual plant

death.[5][6]

The simplified signaling pathway illustrating the mode of action of (S)-beflubutamid is depicted

below.
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Figure 2: Mode of action of (S)-beflubutamid.

Experimental Protocols
Synthesis of (S)-beflubutamid
The synthesis of (S)-beflubutamid can be achieved through a multi-step process. A common

approach involves the enantioselective synthesis starting from key intermediates or the

resolution of the racemic mixture.[7][8] A generalized workflow for the synthesis is outlined

below.

Methodology:

Synthesis of 4-fluoro-3-trifluoromethylphenol: This intermediate is typically synthesized from

fluorobenzotrifluoride through nitration, reduction, diazotization, and hydrolysis.[9]
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Alkylation: 4-fluoro-3-trifluoromethylphenol is reacted with an alkylating agent such as 2-

bromobutyric acid ethyl ester in the presence of a base (e.g., potassium hydroxide) to yield

2-(4-fluoro-3-trifluoromethylphenoxy)butyric acid ethyl ester.[9]

Amidation: The resulting ester is then reacted with benzylamine to form racemic

beflubutamid.[9]

Enantiomeric Resolution (for (S)-beflubutamid): The racemic mixture can be resolved using

chiral resolution techniques, such as crystallization with a chiral agent like (L)-(-)-α-

phenylethylamine, to isolate the desired (S)-enantiomer.[2][7] Alternatively, an

enantioselective synthesis can be employed, for instance, through the enantioselective

hydrogenation of an α-aryloxy-α,β-unsaturated acid intermediate.[7]

Purification: The final product is purified using standard techniques such as recrystallization

or chromatography to achieve high purity.

The following diagram illustrates a logical workflow for the synthesis of (S)-beflubutamid.
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Figure 3: Synthetic workflow for (S)-beflubutamid.

Analytical Methodologies
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation:

A detailed protocol for the baseline separation of beflubutamid enantiomers has been

described.

Column: Lux Cellulose 2 (250 mm × 4.6 mm, 5 µm particle size)

Mobile Phase: Isocratic elution with hexane/isopropanol (97/3, v/v)

Flow Rate: 1 mL/min

Column Temperature: 50 °C
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Detection: UV/vis detector or an optical rotation detector.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification:

For the quantification of beflubutamid and its metabolites at trace levels, an enantioselective

GC-MS method has been developed.

Derivatization (for the acid metabolite): The carboxylic acid metabolite (bfl-acid) is

methylated to its corresponding ester using diazomethane prior to analysis.

Column: A chiral GC column, for example, one coated with a cyclodextrin derivative.

Injection: 1 µL split/splitless injection at 240 °C.

Oven Temperature Program: 70 °C (1 min hold), then ramp at 25 °C/min to 100 °C, then 2

°C/min to 190 °C, followed by an isothermal hold at 220 °C.

Carrier Gas: Helium at a constant flow of 1 mL/min.

Mass Spectrometry: Electron impact ionization (EI, 70 eV) with selected ion monitoring (SIM)

for quantification.

Metabolic and Degradation Pathway
In the environment, particularly in soil, beflubutamid undergoes microbial degradation. The

primary degradation pathway involves the hydrolysis of the amide bond, leading to the

formation of two main metabolites: 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide (bfl-

amide) and 2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanoic acid (bfl-acid).[10] The degradation

can be enantioselective, with the rate of degradation of the enantiomers varying depending on

soil properties such as pH.[5]

The degradation pathway is illustrated in the following diagram.
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Figure 4: Degradation pathway of (S)-beflubutamid in soil.

Toxicological Profile
The toxicological data for beflubutamid is important for assessing its risk to human health and

the environment. The available acute toxicity data for the racemic mixture is summarized

below.

Toxicity Endpoint Species Value Reference

Acute Oral LD₅₀ Rat > 5000 mg/kg

Acute Dermal LD₅₀ Rat > 2000 mg/kg

Acute Inhalation LC₅₀

(4h)
Rat > 5 mg/L

It is noted that while the acute oral toxicity is low, there are concerns regarding its potential for

reproduction/developmental effects.[2]

Conclusion
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(S)-beflubutamid is a potent herbicide with a well-defined mode of action. This technical guide

has provided a detailed overview of its chemical structure, physicochemical properties,

synthesis, analytical methods, and degradation pathways. The provided experimental protocols

and data tables offer valuable resources for researchers and professionals in the field of

agrochemical development and environmental science. Further research into the specific

toxicological profile of the (S)-enantiomer and a more detailed elucidation of its metabolic

pathways in various organisms will continue to enhance our understanding of this important

herbicidal compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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